4-(3-Bromo-1-methylpyrazolo[3,4-d]pyrimidin-4-yl)oxybenzaldehyde
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Overview
Description
“4-(3-Bromo-1-methylpyrazolo[3,4-d]pyrimidin-4-yl)oxybenzaldehyde” is a derivative of pyrazolo[3,4-d]pyrimidine . Pyrazolo[3,4-d]pyrimidines are nitrogen-containing heterocyclic compounds that have been reported to have various pharmacological activities .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives has been reported in several studies. For instance, a series of new pyrazolo[3,4-d]pyrimidine derivatives were designed, synthesized, and evaluated against leukemia cell lines . The synthesis of these compounds was done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields .Chemical Reactions Analysis
New 3-bromo and 1,4-diaminomethyl derivatives of 4-aminopyrazolo[3,4-d]pyrimidine were obtained by bromination and aminomethylation, respectively .Scientific Research Applications
Synthesis and Biological Evaluation
A novel series of pyrazolopyrimidines derivatives demonstrated anticancer and anti-5-lipoxygenase activities, highlighting their potential in medicinal chemistry and drug discovery efforts. The synthesis of these compounds involved condensation reactions and 1,3-dipolar cycloadditions, establishing their structural and functional diversity for therapeutic applications (Rahmouni et al., 2016).
Antiviral Activity
Pyrazolopyrimidine analogues of sangivamycin and toyocamycin showed specific activity against human cytomegalovirus and herpes simplex virus type 1, indicating their relevance in antiviral research. These findings suggest that modifications to the pyrazolopyrimidine scaffold can yield compounds with significant antiviral properties (Saxena et al., 1990).
Antimicrobial Evaluation
The synthesis of new triazolopyrimidines and their evaluation against various microbial strains revealed modest to good antimicrobial activities. These studies contribute to the search for new antimicrobial agents, addressing the growing concern of antibiotic resistance (Prasanna Kumara et al., 2013).
Fluorescent Probes
Pyrazolopyrimidines have been utilized as intermediates for the preparation of functional fluorophores, demonstrating their utility in the development of fluorescent probes. These compounds' photophysical properties, such as large Stokes shifts and strong fluorescence intensities, make them suitable for detecting biologically or environmentally relevant species (Castillo et al., 2018).
Phosphodiesterase Inhibition
The design and synthesis of 3-aminopyrazolo[3,4-d]pyrimidinones as phosphodiesterase 1 (PDE1) inhibitors have been explored for treating cognitive impairment associated with neurodegenerative and neuropsychiatric diseases. This research demonstrates the therapeutic potential of pyrazolopyrimidine derivatives in central nervous system disorders (Li et al., 2016).
Mechanism of Action
Target of Action
The primary target of 4-(3-Bromo-1-methylpyrazolo[3,4-d]pyrimidin-4-yl)oxybenzaldehyde is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is involved in the G1-S phase transition and is thus essential for cell proliferation .
Mode of Action
This compound acts as an inhibitor of CDK2 . It binds to the active site of CDK2, thereby preventing its interaction with cyclin A2, a protein required for CDK2 activation . This inhibitory action disrupts the normal progression of the cell cycle, particularly the transition from the G1 phase to the S phase .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression, leading to a halt in cell proliferation . This disruption can lead to cell cycle arrest and apoptosis, particularly in cancer cells that rely heavily on CDK2 for uncontrolled proliferation .
Pharmacokinetics
These properties are crucial in predicting the compound’s bioavailability, which is a key factor in its potential as a therapeutic agent .
Result of Action
The result of the action of this compound is significant inhibition of cell growth. It has shown superior cytotoxic activities against various cell lines, including MCF-7 and HCT-116, with IC50 values in the nanomolar range . This suggests that the compound could be a potent anti-cancer agent, particularly against cancers that exhibit overactive CDK2 .
Biochemical Analysis
Cellular Effects
In vitro studies have shown that 4-(3-Bromo-1-methylpyrazolo[3,4-d]pyrimidin-4-yl)oxybenzaldehyde exhibits cytotoxic activity against MCF-7 (breast adenocarcinoma) and A549 (lung cancer) cell lines
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
4-(3-bromo-1-methylpyrazolo[3,4-d]pyrimidin-4-yl)oxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN4O2/c1-18-12-10(11(14)17-18)13(16-7-15-12)20-9-4-2-8(6-19)3-5-9/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWWRZSWOQCGIGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC=N2)OC3=CC=C(C=C3)C=O)C(=N1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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